molecular formula C7H7BrClN B569813 (5-Bromo-2-chlorophenyl)methanamine CAS No. 1096296-85-3

(5-Bromo-2-chlorophenyl)methanamine

Cat. No.: B569813
CAS No.: 1096296-85-3
M. Wt: 220.494
InChI Key: PCLLJCFJFOBGDE-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chlorophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.5 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves several stages . One method involves the use of borane in tetrahydrofuran at temperatures ranging from 0 to 85°C for 10 hours . Another method involves the use of triphenylphosphine in tetrahydrofuran, followed by a reaction with ammonia and water .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of 277.8°C at 760 mmHg . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place away from incompatible substances .

Scientific Research Applications

  • Synthesis and Identification of Haptens and Antigens : Liu ShunZi and Xu Han-hong (2009) synthesized a hapten of chlorfenapyr, which is structurally related to (5-Bromo-2-chlorophenyl)methanamine. They used this for immunization and enzyme-linked immunosorbent assay (ELISA), indicating applications in immunology and biochemical assay development (Liu & Xu, 2009).

  • Antimicrobial and Anticancer Studies : B. Preethi et al. (2021) explored the antimicrobial and anticancer activities of rare earth metal complexes synthesized from a similar compound, demonstrating potential in biomedical applications (Preethi et al., 2021).

  • Study of In Vivo Metabolism : T. Kanamori et al. (2002) investigated the metabolism of a psychoactive phenethylamine closely related to this compound in rats, which could have implications in pharmacology and toxicology (Kanamori et al., 2002).

  • Facile Synthesis for Chiral Molecules : Shuo Zhang et al. (2014) developed a synthesis procedure for enantiomerically pure diarylethanes, starting from a compound similar to this compound. This research is significant in the field of synthetic organic chemistry (Zhang et al., 2014).

  • Applications in Organic Synthesis : V. Shirinian et al. (2012) studied the bromination of cyclopentenones, indicating the role of similar bromo-substituted compounds in synthetic organic chemistry (Shirinian et al., 2012).

  • Synthesis of Novel Azetidine Derivative : B. G. Rao et al. (2013) synthesized a novel azetidine derivative, structurally related to this compound, and evaluated its antibacterial and antifungal activities (Rao et al., 2013).

  • Crystal Structure and Theoretical Investigations : R. Kamaraj et al. (2021) conducted a study on a compound structurally similar to this compound, focusing on crystal structure and theoretical investigations, which could be relevant in materials science and molecular modeling (Kamaraj et al., 2021).

Safety and Hazards

“(5-Bromo-2-chlorophenyl)methanamine” is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also an eye irritant . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLJCFJFOBGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655948
Record name 1-(5-Bromo-2-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096296-85-3
Record name 1-(5-Bromo-2-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chlorophenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of chlorotrimethylsilane (3.55 mL, 27.2 mmol) in acetonitrile (70 mL) was added sodium iodide (3.91 g, 27.2 mmol), and the reaction mixture was stirred at −20° C. for 1 h. Then methyl N-[(5-bromo-2-chlorophenyl)methyl]carbamate (3 g, 7.7 mmol; prepared according to U.S. Pat. No. 6,313,071) was added, and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was then basified with 1 N aqueous sodium hydroxide solution and extracted with ethyl acetate (3×). The organic layers were combined, washed with water and brine and then dried (Na2SO4). The solvent was evaporated to provide the title product (1.4 g).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
methyl N-[(5-bromo-2-chlorophenyl)methyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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